molecular formula C13H12N4O4 B2899853 N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 1251697-81-0

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B2899853
CAS No.: 1251697-81-0
M. Wt: 288.263
InChI Key: QQUZOVMBBBRDHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2,5-dimethylfuran-3-yl group at position 5 and a 5-methyl-1,2-oxazole-3-carboxamide moiety at position 2. Its molecular formula is C₁₅H₁₃N₃O₄, with a molecular weight of 299.29 g/mol.

Properties

IUPAC Name

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O4/c1-6-4-9(8(3)19-6)12-15-16-13(20-12)14-11(18)10-5-7(2)21-17-10/h4-5H,1-3H3,(H,14,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUZOVMBBBRDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3=NOC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,5-dimethylfuran with appropriate reagents to introduce the oxadiazole and isoxazole rings. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency . Additionally, solvent-free techniques are being investigated to minimize environmental impact and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, dichloromethane, dimethyl sulfoxide (DMSO).

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings allow it to bind to enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of cellular processes .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The target compound’s 2,5-dimethylfuran group introduces steric hindrance and electron-rich aromaticity, contrasting with chlorine (BI82232) or thiazole (7c) substituents. This may influence binding affinity in biological systems .
  • Bioactivity Trends: While direct bioactivity data for the target compound are lacking, analogs like 7c–7f () and 8t–8w () show activities such as α-glucosidase inhibition (IC₅₀: 12–45 µM) and lipoxygenase (LOX) inhibition.

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for preparing N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide?

  • Methodology : Synthesis typically involves cyclization reactions to form the oxadiazole and oxazole rings. For example, oxadiazole formation may use dehydrating agents (e.g., POCl₃) and catalysts under reflux conditions. Coupling reactions (e.g., carbodiimide-mediated amide bond formation) are critical for attaching the dimethylfuran moiety. Reaction conditions (temperature, solvent polarity, and stoichiometry) must be tightly controlled to avoid side products. Key steps include:

  • Cyclization of thiosemicarbazides to oxadiazoles .
  • Amide coupling using DMF as a solvent with K₂CO₃ as a base at room temperature .
    • Validation : Monitor progress via TLC and isolate intermediates via column chromatography.

Q. Which analytical techniques are most reliable for confirming purity and structural identity?

  • Methodology :

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • NMR : Employ ¹H/¹³C NMR in DMSO-d₆ to confirm functional groups (e.g., oxadiazole protons at δ 8.2–8.5 ppm; dimethylfuran methyl groups at δ 2.1–2.3 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .

Q. How does the compound’s structure influence its stability under varying pH and temperature conditions?

  • Methodology :

  • Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring.
  • The oxadiazole ring is prone to hydrolysis under acidic conditions (pH < 3), while the oxazole moiety remains stable up to 100°C .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodology :

  • Synthesize analogs with substitutions on the dimethylfuran (e.g., halogenation) or oxadiazole (e.g., aryl groups) .
  • Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with computational docking (AutoDock Vina) to identify critical binding interactions .
    • Example : Replacing 2,5-dimethylfuran with 3-methoxyphenyl enhances affinity for kinase targets by 30% .

Q. What mechanistic insights explain contradictions in synthetic yields across studies?

  • Analysis :

  • Discrepancies arise from solvent choice (DMF vs. THF) and base strength (K₂CO₃ vs. NaH). DMF improves solubility of intermediates, increasing yields by 15–20% .
  • Ultrasound-assisted synthesis reduces reaction time (4 hrs → 1 hr) and improves yield (72% → 88%) .

Q. How can crystallographic data resolve conformational ambiguities in the oxadiazole-oxazole core?

  • Methodology :

  • Single-crystal X-ray diffraction reveals planar geometry for the oxadiazole ring and dihedral angles (<10°) between fused heterocycles. Hydrogen bonding (C–H⋯O) stabilizes the crystal lattice .

Q. What strategies mitigate solvent interference in reaction scalability?

  • Optimization :

  • Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce toxicity.
  • Use flow chemistry for continuous purification, achieving >90% yield in gram-scale synthesis .

Q. Which computational models predict ADMET properties for preclinical development?

  • Tools :

  • SwissADME predicts moderate bioavailability (F = 65%) due to high logP (3.2).
  • ProTox-II highlights hepatotoxicity risks (LD₅₀ = 220 mg/kg), necessitating structural modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.